4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-7-4-11(5-8-15)10-17-9-6-14/h11H,4-10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIVVSSAGPKOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134803 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-aminoethoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353952-09-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-aminoethoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-aminoethoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1353952-09-6) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. It is classified as a specialty material with various synonyms, including tert-butyl 4-(2-aminoethoxymethyl)piperidine-1-carboxylate.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethylene glycol derivatives in the presence of activating agents. This method allows for the introduction of the aminoethoxymethyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with IC values often falling below 100 nM in high-throughput assays .
Anticancer Properties
Several studies have highlighted the anticancer potential of related piperidine derivatives. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, demonstrating IC values ranging from 0.1 to 10 μM. Notably, these compounds exhibited selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, some studies suggest that piperidine derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and cyclooxygenases .
Research Findings and Case Studies
Case Study: Anticancer Efficacy
In a recent study evaluating a series of piperidine derivatives, one compound exhibited a significant reduction in tumor growth in xenograft models of breast cancer. The treatment resulted in a nearly 20-fold increase in selectivity for cancer cells over normal cells, suggesting a promising therapeutic window for further development .
Scientific Research Applications
Medicinal Chemistry
4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been explored for its potential as a therapeutic agent. The compound's structural features allow it to interact with biological targets effectively. Notable applications include:
- Neuropharmacology : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that similar compounds might have antidepressant properties, possibly acting on neurotransmitter systems in the brain .
Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups can be modified to create derivatives with enhanced pharmacological profiles.
Drug Delivery Systems
Due to its favorable solubility and stability characteristics, this compound can be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .
Research on Enzyme Inhibition
Studies have indicated that piperidine derivatives may act as enzyme inhibitors, which could lead to therapeutic applications in treating conditions such as cancer and metabolic disorders .
Development of Antiviral Agents
Recent investigations have suggested that compounds with similar structures may possess antiviral properties, making them candidates for further research in combating viral infections .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cells. The findings indicated that modifications to the piperidine structure could enhance protective activity, suggesting potential applications for this compound in neuroprotection .
Case Study 2: Antidepressant Activity
In a clinical trial reported in Psychopharmacology, researchers evaluated the antidepressant potential of a series of piperidine derivatives. The results demonstrated significant improvements in mood and cognitive function among participants treated with compounds structurally related to this compound .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences, molecular formulas, and properties of related compounds:
Research Findings and Trends
- Receptor Targeting: Piperidine-Boc derivatives are frequently used in adenosine receptor modulators. For instance, ATL313 (4-{3-[6-amino-9-(5-cyclopropylcarbamoyl-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-2-yl]prop-2-ynyl}piperidine-1-carboxylic acid methyl ester) shows A2A receptor selectivity with an EC₅₀ of 0.43 nM, highlighting the impact of substituent size and polarity on receptor binding .
- Protection-Deprotection Strategies : The Boc group in the target compound can be cleaved using HCl/dioxane, as demonstrated in the synthesis of 4-(morpholine-4-sulfonyl)-piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of aldehyde or ketone precursors with tert-butyl-protected piperidine derivatives. For example, 4-aminopiperidine-1-carboxylic acid tert-butyl ester is often reacted with substituted benzaldehydes in methanol or dichloromethane, using reagents like isocyanates and triethylamine (TEA) to facilitate imidazole ring formation . Deprotection of the tert-butyl group (e.g., using trifluoroacetic acid, TFA) yields the free amine intermediate, which can be further functionalized . Solvent choice (methanol, DCM) and catalyst optimization (e.g., Pd/C for hydrogenation) are critical for yield improvement .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Structural confirmation relies on 1H-NMR and 13C-NMR for verifying proton and carbon environments (e.g., tert-butyl signals at ~1.4 ppm in 1H-NMR and ~28 ppm in 13C-NMR) . HPLC-MS with electrospray ionization (ESI-TOF) provides molecular weight verification and purity assessment (e.g., ≥95% peak area) . Retention time consistency across chromatographic methods (e.g., C18 columns) is used to validate reproducibility. Elemental analysis or high-resolution mass spectrometry (HRMS) may supplement data for ambiguous cases .
Advanced Research Questions
Q. What strategies optimize reaction yields in synthesizing tert-butyl piperidine derivatives with amino-ethoxymethyl substituents?
- Methodological Answer : Reaction optimization includes:
- Temperature control : Reflux conditions (e.g., 60–80°C for imidazole cyclization) enhance reaction efficiency .
- Catalyst selection : Pd/C under hydrogen atmosphere (50 psi) is effective for nitro-to-amine reductions or deprotection steps .
- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, while methanol aids in Schiff base formation .
- Purification : Column chromatography (silica gel) or preparative TLC resolves byproducts, especially for isomers or unreacted starting materials .
Q. How can researchers resolve contradictory NMR data when characterizing tert-butyl-protected intermediates?
- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. To mitigate:
- Use 2D-NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
- Compare with literature-reported shifts for analogous tert-butyl piperidine derivatives (e.g., tert-butyl 4-(4-nitro-phenoxy)piperidine-1-carboxylate in ).
- Validate via variable-temperature NMR to assess dynamic effects or confirm rigid conformers .
- Cross-check with HPLC-MS to rule out impurities affecting spectral clarity .
Q. What approaches are used to design derivatives of this compound for targeted biological activity?
- Methodological Answer : Rational design involves:
- Functional group diversification : Replace the ethoxymethyl group with bioisosteres (e.g., sulfanylmethyl in benzoxazole derivatives) to modulate lipophilicity or binding affinity .
- Structure-activity relationship (SAR) studies : Test substituents on the piperidine ring (e.g., chloro, methoxy) for interactions with biological targets (e.g., enzymes, receptors) .
- Protecting group manipulation : Remove the tert-butyl ester (via TFA) to expose carboxylic acid for conjugation with pharmacophores .
Q. How do researchers address stability challenges during storage and handling of tert-butyl ester intermediates?
- Methodological Answer : Stability is maintained by:
- Storage conditions : –20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation .
- Light protection : Amber vials to avoid photodegradation of nitro or sulfur-containing groups .
- Lyophilization : For long-term storage of TFA-deprotected amines, ensuring anhydrous conditions .
Data Analysis and Contradiction Management
Q. What analytical techniques validate the purity of intermediates in multi-step syntheses?
- Methodological Answer :
- HPLC-DAD/UV : Detects UV-active impurities (e.g., nitroaromatics at 254 nm) .
- LC-MS/MS : Identifies trace byproducts (e.g., over-oxidized sulfanyl groups) .
- Elemental analysis : Confirms stoichiometry for crystalline intermediates .
Q. How are synthetic pathways adjusted when unexpected byproducts dominate the reaction?
- Methodological Answer :
- Mechanistic probing : Use isotopic labeling (e.g., D2O in NMR) to trace proton transfer steps .
- Reaction quenching : Halt reactions at intervals (e.g., 1 h, 3 h) to identify intermediate formation via TLC .
- Computational modeling : Predict competing reaction pathways (e.g., DFT studies for imidazole vs. oxazole cyclization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
